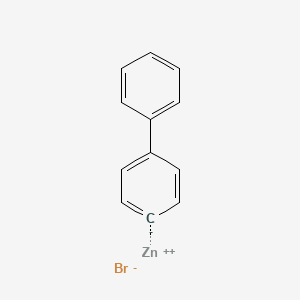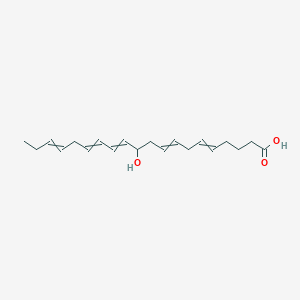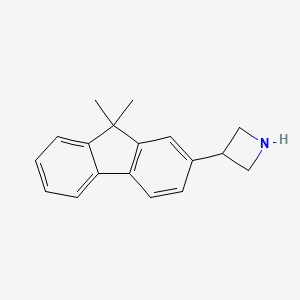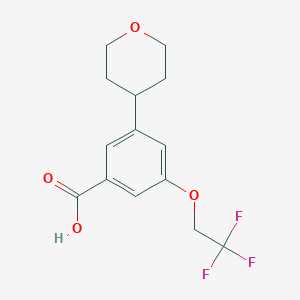
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a trifluoroethoxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor under acidic conditions.
Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with trifluoroethanol in the presence of a base.
Attachment to the Benzoic Acid Core: The final step involves coupling the tetrahydropyran and trifluoroethoxy intermediates to the benzoic acid core using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The benzoic acid group can be reduced to form benzyl alcohol derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)benzoic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties and biological activities.
5-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the tetrahydropyran ring, leading to different interactions with molecular targets.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the combination of the tetrahydropyran ring and trifluoroethoxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H15F3O4 |
|---|---|
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
3-(oxan-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C14H15F3O4/c15-14(16,17)8-21-12-6-10(5-11(7-12)13(18)19)9-1-3-20-4-2-9/h5-7,9H,1-4,8H2,(H,18,19) |
Clave InChI |
ZSRAAZMLVVWIAW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC(=CC(=C2)OCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


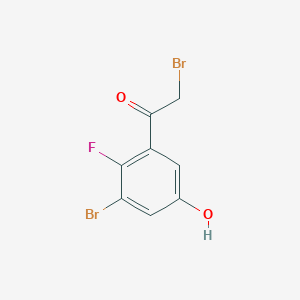
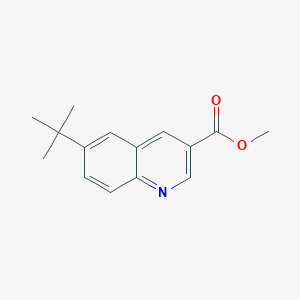
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
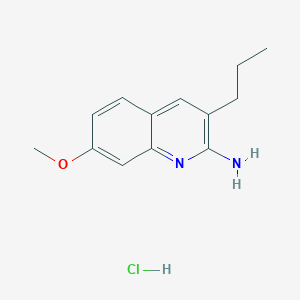
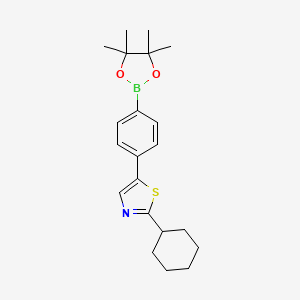

![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
